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Compound of Interest

Compound Name: 1,1-Dibutoxybutane

Cat. No.: B1265885

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
dibutoxybutane (CAS No. 5921-80-2). It is intended for researchers, scientists, and
professionals in drug development who require detailed analytical information for this
compound. This document presents available and predicted spectroscopic data, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with
generalized experimental protocols and visual representations of spectroscopic principles.

Mass Spectrometry (MS)

Mass spectrometry of 1,1-dibutoxybutane provides key information regarding its molecular
weight and fragmentation pattern, which is crucial for structural elucidation. The electron
ionization (EI) mass spectrum reveals a fragmentation pattern characteristic of acetals.

Table 1. Mass Spectrometry Data for 1,1-Dibutoxybutane

Parameter Value Source

Molecular Formula C12H2602 PubChem[1]
Molecular Weight 202.33 g/mol PubChem[1]
Major Fragment lons (m/z) 57, 73,41, 29, 129 PubChem[1]

Experimental Protocol: Mass Spectrometry
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A sample of 1,1-dibutoxybutane is introduced into the mass spectrometer, typically via a gas
chromatograph (GC-MS) for separation and purification. The molecules are then subjected to
electron ionization (El) with a standard energy of 70 eV. The resulting positively charged
molecular ions and fragment ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion,
generating a mass spectrum.
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Caption: Proposed fragmentation pathway of 1,1-Dibutoxybutane in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. While a complete, publicly available dataset for 1,1-dibutoxybutane is not readily
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accessible, the following tables present predicted *H and 3C NMR data based on the

compound's structure and known chemical shift ranges.

Disclaimer: The NMR and IR data presented below are predicted and not from experimental

records. They are intended to provide an expected spectroscopic profile.

Table 2: Predicted *H NMR Data for 1,1-Dibutoxybutane (Solvent: CDCls, Reference: TMS)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.45 Triplet 1H O-CH-O
~3.40 Triplet 4H O-CHz-
~1.55 Multiplet 4H -CH2-CH2-O
~1.60 Multiplet 2H CH-CH2-CH:
~1.40 Multiplet 4H -CH2-CHs
~0.90 Triplet 6H O-CH2-CH2-CH2-CHs
~0.92 Triplet 3H CH-CH2-CH2-CHs

Table 3: Predicted 3C NMR Data for 1,1-Dibutoxybutane (Solvent: CDCIs, Reference: TMS)

Chemical Shift (6, ppm) Assignment

~103 O-CH-O

~67 O-CHa-

~36 CH-CH.-

~32 O-CH2-CHa-

~19 -CH2-CHs

~18 CH-CH2-CH-

~14 -CHs
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Experimental Protocol: NMR Spectroscopy

A solution of 1,1-dibutoxybutane is prepared in a deuterated solvent, such as chloroform-d
(CDCIs), containing a small amount of tetramethylsilane (TMS) as an internal standard. The
solution is transferred to an NMR tube and placed in the spectrometer. For *H NMR, a standard
pulse sequence is used. For 13C NMR, a proton-decoupled pulse sequence is typically
employed to simplify the spectrum. The resulting free induction decays (FIDs) are Fourier

transformed to produce the NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1,1-dibutoxybutane is expected to show characteristic absorptions for C-O and C-
H bonds.

Table 4: Predicted IR Absorption Data for 1,1-Dibutoxybutane

Wavenumber (cm~—?) Intensity Assignment
2960-2850 Strong C-H (alkane) stretching
1465 Medium C-H bending
1120-1080 Strong C-O (acetal) stretching

Experimental Protocol: IR Spectroscopy

A thin film of neat 1,1-dibutoxybutane is placed between two salt plates (e.g., NaCl or KBr).
Alternatively, a solution of the compound in a suitable solvent (e.g., CCls) can be prepared and
placed in a sample cell. The sample is then exposed to infrared radiation, and the
transmittance of the radiation is measured as a function of wavenumber to obtain the IR

spectrum.

Workflow and Structural Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the
structural correlations for 1,1-dibutoxybutane.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Caption: Structure of 1,1-Dibutoxybutane with distinct proton environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dibutoxybutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265885#spectroscopic-data-of-1-1-dibutoxybutane-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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